molecular formula C10H9N3O2 B14811298 4-Cyano-5-cyclopropoxypicolinamide

4-Cyano-5-cyclopropoxypicolinamide

Cat. No.: B14811298
M. Wt: 203.20 g/mol
InChI Key: HSYGQWFXDDLWIS-UHFFFAOYSA-N
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Description

4-Cyano-5-cyclopropoxypicolinamide is a chemical compound with the molecular formula C10H9N3O2 It is known for its unique structure, which includes a cyano group and a cyclopropoxy group attached to a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-cyclopropoxypicolinamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of these amines with ethyl cyanoacetate under solvent-free conditions at elevated temperatures. For instance, the reaction can be carried out by stirring the reactants at 70°C for several hours, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-cyclopropoxypicolinamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Cyano-5-cyclopropoxypicolinamide involves its interaction with specific molecular targets and pathways. For instance, cyano-modified compounds can inhibit RNA-dependent RNA polymerases (RdRps) of certain viruses by acting as chain terminators during RNA synthesis . This inhibition prevents the replication of viral RNA, thereby exerting antiviral effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-5-cyclopropoxypicolinamide is unique due to its combination of a cyano group and a cyclopropoxy group attached to a picolinamide backbone. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other cyano-substituted compounds.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-cyano-5-cyclopropyloxypyridine-2-carboxamide

InChI

InChI=1S/C10H9N3O2/c11-4-6-3-8(10(12)14)13-5-9(6)15-7-1-2-7/h3,5,7H,1-2H2,(H2,12,14)

InChI Key

HSYGQWFXDDLWIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2C#N)C(=O)N

Origin of Product

United States

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